molecular formula C15H17Cl2N3O5 B2819776 Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate CAS No. 874641-27-7

Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate

Katalognummer: B2819776
CAS-Nummer: 874641-27-7
Molekulargewicht: 390.22
InChI-Schlüssel: WLCATSVZDVCLRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a 3,6-dichloropyridine moiety via an oxyacetyl linker. This compound is structurally characterized by:

  • A piperazine ring in a chair conformation (q₁ = 0.0367 Å, q₂ = 0.5606 Å) .
  • An ethyl carboxylate group at the N1 position of the piperazine, enhancing solubility and serving as a synthetic handle for further modifications.

Its synthesis typically involves coupling reactions between N-chloroacetyl intermediates and piperazine derivatives under reflux conditions in toluene . The compound’s crystal structure reveals weak intramolecular C–H⋯N interactions and intermolecular C–H⋯O hydrogen bonds stabilizing its packing .

Eigenschaften

IUPAC Name

ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O5/c1-2-24-15(23)20-7-5-19(6-8-20)12(21)9-25-14(22)13-10(16)3-4-11(17)18-13/h3-4H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCATSVZDVCLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate typically involves multiple steps:

  • Preparation of 3,6-Dichloropyridine-2-carboxylic Acid

      Starting Material: 3,6-Dichloropyridine.

      Reaction: Oxidation using potassium permanganate (KMnO₄) in an alkaline medium.

      Product: 3,6-Dichloropyridine-2-carboxylic acid.

  • Formation of 3,6-Dichloropyridine-2-carbonyl Chloride

      Starting Material: 3,6-Dichloropyridine-2-carboxylic acid.

      Reaction: Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.

      Product: 3,6-Dichloropyridine-2-carbonyl chloride.

  • Synthesis of Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate

      Starting Materials: 3,6-Dichloropyridine-2-carbonyl chloride and ethyl piperazine-1-carboxylate.

      Reaction: Nucleophilic acyl substitution in the presence of a base such as triethylamine (Et₃N).

      Product: Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Acidic or alkaline medium.

      Products: Oxidized derivatives of the pyridine ring.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Anhydrous solvents.

      Products: Reduced forms of the carbonyl groups.

  • Substitution

      Reagents: Nucleophiles such as amines, thiols.

      Conditions: Basic or neutral medium.

      Products: Substituted derivatives at the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃.

    Reducing Agents: NaBH₄, LiAlH₄.

    Bases: Triethylamine (Et₃N), sodium hydroxide (NaOH).

    Solvents: Dichloromethane (DCM), ethanol (EtOH), tetrahydrofuran (THF).

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: Investigated for binding to various biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancers.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell functions.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and carbonyl groups allow it to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The dichloropyridine moiety enhances its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of Piperazine/Piperidine Derivatives
Compound Name Core Structure Substituents Conformational Parameters (Cremer-Pople) Biological Activity
Target Compound Piperazine 3,6-Dichloropyridine-2-carbonyl oxyacetyl q₁ = 0.0367 Å, q₂ = 0.5606 Å (chair) Under investigation
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine-Piperazine 2-Methoxyphenyl Piperidine: Boat (q = 0.6168 Å, θ = 97.81°) Anticancer, antimicrobial
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Piperazine Indol-3-yl ethyl N/A Antiviral
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate Piperazine Naphthalen-2-yl acetyl N/A Antibiotic (analog of Ciprofloxacin)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Chlorophenyl carboxamide Chair conformation (similar to target compound) Intermediate in drug synthesis

Key Observations :

  • Substituent Effects: The 3,6-dichloropyridine group in the target compound distinguishes it from analogs with aryl (e.g., methoxyphenyl, naphthyl) or heteroaryl (e.g., indolyl) substituents.
  • Conformational Flexibility : The piperazine chair conformation in the target compound contrasts with the boat conformation of piperidine derivatives (e.g., ), which may influence steric interactions in biological targets.

Key Observations :

  • The target compound’s synthesis avoids transition-metal catalysts (unlike ), simplifying purification.
  • Oxadiazole-containing analogs () require multi-step functionalization, reducing scalability compared to the target compound’s one-pot coupling.

Crystallographic and Hydrogen-Bonding Analysis

The target compound’s crystal packing is stabilized by:

  • Intramolecular : C5–H5⋯N2 interaction (2.47 Å) .
  • Intermolecular : C8–H8⋯O2 (3.12 Å) and C24–H24⋯O1 (3.01 Å) .

Comparatively, N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () lacks intramolecular hydrogen bonds but forms intermolecular N–H⋯O networks . This suggests the target compound’s stability may be superior in solid-state formulations.

Biologische Aktivität

Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with an ethyl ester group and a dichloropyridine moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

C12H14Cl2N2O4\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_4

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine structure is notable for its role in modulating neuropharmacological pathways.

Key Mechanisms:

  • Serotonin Reuptake Inhibition : Compounds in this class may exhibit selective serotonin reuptake inhibition (SSRI) properties, which are crucial for treating mood disorders .
  • Protein Interaction : The dichloropyridine component may facilitate interactions with specific proteins or enzymes, potentially leading to therapeutic effects in various conditions .

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate may exhibit antidepressant-like effects through modulation of serotonin pathways.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .
  • Anticancer Potential : Research into related piperazine derivatives indicates potential cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy.

1. Antidepressant Efficacy

A study evaluated the antidepressant-like effects of piperazine derivatives in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain .

2. Anti-inflammatory Action

In vitro studies demonstrated that compounds similar to ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate inhibited pro-inflammatory cytokines in macrophage cultures, indicating a potential mechanism for anti-inflammatory activity .

3. Cytotoxicity Against Cancer Cells

A comparative analysis of piperazine derivatives revealed that certain analogs exhibited cytotoxic effects on breast and colon cancer cell lines, suggesting that modifications to the core structure could enhance anticancer activity .

Data Tables

Activity Type Mechanism Reference
AntidepressantSSRI-like activity
Anti-inflammatoryCytokine inhibition
AnticancerCytotoxicity against cancer cells

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.